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molecular formula C15H14O2 B8297720 3-(2,6-Dimethylphenoxy)benzaldehyde

3-(2,6-Dimethylphenoxy)benzaldehyde

Cat. No. B8297720
M. Wt: 226.27 g/mol
InChI Key: JASIIDNUXJGFOP-UHFFFAOYSA-N
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Patent
US07960369B2

Procedure details

A mixture of 3-bromobenzaldehyde (6.1 g, 32.7 mmol), 2,6-dimethylphenol (4.0 g, 32.7 mmol), copper oxide (II) (4.4 g, 55.6 mmol), potassium carbonate (9.0 g, 65.4 mmol), pyridine (40 mL) and m-xylene (20 mL) was stirred under a nitrogen atmosphere at 140° C. for 16 hrs. The reaction mixture was cooled, the insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The residue was partitioned between ethyl acetate and water. The organic layer was washed with saturated brine, dried (anhydrous sodium sulfate), and concentrated under reduced pressure to give crude 3-(2,6-dimethylphenoxy)benzaldehyde (including side product).
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[CH3:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[C:12]=1[OH:18].C(=O)([O-])[O-].[K+].[K+].N1C=CC=CC=1>[Cu]=O.C1(C)C=CC=C(C)C=1>[CH3:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[C:12]=1[O:18][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1
Name
Quantity
4 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)O
Name
Quantity
9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
40 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
4.4 g
Type
catalyst
Smiles
[Cu]=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC(=CC=C1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
was stirred under a nitrogen atmosphere at 140° C. for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1=C(OC=2C=C(C=O)C=CC2)C(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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